3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl-
Description
Structural Classification of Pyridazinone-Based Compounds
The pyridazinone scaffold consists of a six-membered ring system with nitrogen atoms at positions 1 and 2 and a ketone group at position 3. Structural modifications at positions 2, 4, and 6 significantly influence the compound’s electronic, steric, and solubility profiles, thereby modulating its interaction with biological targets.
Core Pyridazinone Structure :
The parent pyridazin-3(2H)-one (C₄H₄N₂O) serves as the foundational framework. Its planar aromatic structure allows for π-π stacking interactions with protein targets, while the ketone group enables hydrogen bonding.Position 2 Substitution :
The 2-(2-(dimethylamino)ethyl) side chain introduces a tertiary amine, enhancing water solubility and providing a protonatable nitrogen atom under physiological conditions. This group is frequently employed to improve blood-brain barrier permeability and receptor binding affinity, as seen in neuroactive compounds.Position 4 Substitution :
The phenyl group at position 4 contributes to hydrophobic interactions and aromatic stacking, a common strategy to enhance target selectivity. Bulky aryl substituents at this position have been linked to improved kinase inhibition profiles.Position 6 Substitution :
The m-methoxyphenyl group at position 6 introduces electron-donating effects, which can stabilize charge-transfer complexes with enzymes such as cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4). Methoxy groups are also associated with anti-inflammatory and anticancer activities.
Comparative Analysis of Substituent Effects :
Studies on pyridazinone derivatives reveal that electron-donating groups at position 6 (e.g., methoxy) enhance anti-inflammatory activity by modulating COX-2 inhibition. Conversely, bulky substituents at position 4, such as phenyl, improve selectivity for kinases like DYRK1A and GSK3β. The dimethylaminoethyl chain at position 2 is a hallmark of compounds targeting neurotransmitter receptors, suggesting potential central nervous system (CNS) applications.
Historical Development of Substituted Pyridazinones in Medicinal Chemistry
The evolution of pyridazinone derivatives reflects incremental advancements in synthetic methodologies and target-oriented drug design. Early efforts focused on simple substitutions, while contemporary strategies emphasize multifunctionalization for polypharmacology.
Early Discoveries (1950s–1990s) :
Initial investigations identified pyridazinones as diuretics and cardiotonic agents. For example, hydralazine, a pyridazinone derivative, emerged as an antihypertensive drug in the 1950s. The discovery of maleic hydrazide-based herbicides further underscored the scaffold’s agrochemical potential.Expansion into Anti-Inflammatory and Antimicrobial Agents (2000s–2010s) :
Structural diversification led to derivatives with COX-2 inhibitory activity, positioning pyridazinones as alternatives to traditional NSAIDs. Concurrently, analogs with imidazole or triazole moieties demonstrated broad-spectrum antimicrobial activity, driven by substitutions at positions 4 and 6.Modern Applications in Kinase Inhibition and CNS Disorders (2020s–Present) :
Recent work has exploited pyridazinones as dual inhibitors of kinases such as DYRK1A and GSK3β, which are implicated in neurodegenerative diseases. The incorporation of dimethylaminoethyl chains, as seen in the target compound, aligns with trends in designing CNS-penetrant agents for depression or Alzheimer’s disease. Additionally, pyridazinones with aryl substitutions have shown promise against drug-resistant tuberculosis, highlighting their adaptability to emerging therapeutic challenges.
Milestones in Structural Optimization :
- 1990s : Introduction of indole-fused pyridazinones as PDE4 inhibitors for asthma and COPD.
- 2010s : Development of 6-aryl-4,5-dihydropyridazinones as anticancer agents via tubulin polymerization inhibition.
- 2020s : Rational design of multitarget ligands through hybrid substitutions, such as combining methoxyphenyl and dimethylaminoethyl groups for synergistic activity.
Properties
CAS No. |
23348-24-5 |
|---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-(3-methoxyphenyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H23N3O2/c1-23(2)12-13-24-21(25)19(16-8-5-4-6-9-16)15-20(22-24)17-10-7-11-18(14-17)26-3/h4-11,14-15H,12-13H2,1-3H3 |
InChI Key |
VMQODIFADCASMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C(=CC(=N1)C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3-oxo-2-arylhydrazonopropanals : These serve as precursors for pyridazinone ring formation. The arylhydrazone moiety allows for substitution at the 6-position of the pyridazinone ring.
- Active methylene compounds : Such as cyanoacetic acid or substituted phenylacetic acids, which react with the hydrazonopropanals to form the pyridazinone core.
- Acetic anhydride : Used as a reaction medium and dehydrating agent to facilitate cyclization and water elimination steps.
Reaction Conditions and Mechanism
- The reaction typically involves refluxing a mixture of 3-oxo-2-arylhydrazonopropanal and an active methylene compound in acetic anhydride for about 1 hour.
- The process proceeds via initial condensation to form an alkylidene intermediate, followed by cyclization through elimination of water molecules, yielding the pyridazin-3-one ring system.
- The absence of ammonium acetate in the reaction mixture prevents formation of 5-arylazopyridines, favoring exclusive formation of pyridazinone derivatives.
- Subsequent functionalization, such as introduction of the 2-(2-(dimethylamino)ethyl) substituent, can be achieved by nucleophilic substitution or alkylation reactions on the pyridazinone core.
Example Procedure (Adapted)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-oxo-2-(m-methoxyphenyl)hydrazonopropanal + p-nitrophenylacetic acid (or equivalent active methylene compound) in acetic anhydride | Reflux for 1 hour to form pyridazin-3-one intermediate |
| 2 | Cool reaction mixture, pour into ice-cold water, acidify with HCl | Precipitation of pyridazinone solid |
| 3 | Filter, wash, and recrystallize | Purification of pyridazinone derivative |
| 4 | Alkylation with 2-(dimethylamino)ethyl halide under basic conditions | Introduction of 2-(2-(dimethylamino)ethyl) substituent at position 2 |
Analytical Characterization
- The products are characterized by IR spectroscopy (noting characteristic carbonyl stretches around 1650–1670 cm⁻¹).
- ^1H-NMR and ^13C-NMR confirm the substitution pattern on the pyridazinone ring.
- X-ray crystallography may be used for definitive structural confirmation.
Alternative and Complementary Methods
- Hydrazine addition to anhydrides or ketoesters : Direct ring synthesis by reacting hydrazine derivatives with 1,4-ketoesters or ketoacids can yield pyridazinones with various substituents.
- 1,3-Dipolar cycloaddition : In situ generated diarylnitrilimines can undergo cycloaddition with suitable dipolarophiles to form substituted pyridazinones.
- Halogen exchange and nucleophilic substitution : Starting from halogenated pyridazinones, nucleophilic substitution with aminoalkyl groups can introduce the dimethylaminoethyl side chain.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds | 3-oxo-2-arylhydrazonopropanals, cyanoacetic acid or phenylacetic acid derivatives | Acetic anhydride, reflux | 1 h reflux in acetic anhydride | High yield, selective pyridazinone formation | Requires preparation of hydrazonopropanals |
| Hydrazine addition to ketoesters or anhydrides | Ketoesters, hydrazine hydrate | Heating in ethanol or glacial acetic acid | Reflux conditions | Direct ring formation, simple reagents | Limited substitution scope |
| Alkylation of pyridazinone core | Pyridazinone intermediate, 2-(dimethylamino)ethyl halide | Base (e.g., K2CO3), acetone or DMF | Room temp to reflux | Introduces aminoalkyl substituent | Requires prior pyridazinone synthesis |
| 1,3-Dipolar cycloaddition | Diarylnitrilimines, dipolarophiles | Heating or microwave irradiation | Moderate temperatures | Novel substitution patterns | More complex setup |
Research Findings and Yields
- Pyridazinone derivatives synthesized via the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds typically yield 80–90% pure products after recrystallization.
- The reaction is highly selective for pyridazin-3-one formation when ammonium acetate is excluded.
- Functionalization with aminoalkyl groups proceeds efficiently under mild alkylation conditions, preserving the pyridazinone core.
- Spectroscopic and crystallographic analyses confirm the expected substitution pattern and ring integrity.
Chemical Reactions Analysis
3.1. Alkylation Reactions
Alkylation reactions are crucial for introducing alkyl groups such as the dimethylaminoethyl moiety. These reactions typically involve nucleophilic substitution using alkyl halides in the presence of a base.
3.2. Arylation Reactions
Arylation involves the introduction of aryl groups, such as the m-methoxyphenyl or phenyl groups. These reactions often utilize palladium-catalyzed cross-coupling methods with aryl halides or boronic acids.
3.3. Hydrolysis and Condensation Reactions
Hydrolysis of chlorinated pyridazines to form the pyridazinone ring is a key step. Condensation reactions are then used to add specific substituents, such as the acetamide or propanamide moieties, which can enhance pharmacological activity .
Pharmacological Activities
Pyridazinone derivatives have shown a range of pharmacological activities:
-
Analgesic and Anti-inflammatory : Some derivatives exhibit potent analgesic and anti-inflammatory effects, making them candidates for pain management .
-
Neuroprotective Effects : Certain pyridazinones have been investigated for their potential in treating neurodegenerative diseases due to their ability to inhibit enzymes like monoamine oxidase .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research indicates that pyridazinone derivatives, including the compound , exhibit significant anticancer activity. A study highlighted its effectiveness as an antagonist of the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. The compound has been shown to inhibit tumor growth in various cancer models, suggesting its potential as a therapeutic agent in oncology .
2. Neuropharmacology
The compound's structure, featuring a dimethylaminoethyl group, suggests potential neuropharmacological applications. Preliminary studies indicate that it may interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases or psychiatric disorders. The modulation of synaptic transmission through this compound could provide avenues for developing novel antidepressants or anxiolytics.
3. Anti-inflammatory Effects
Recent findings suggest that compounds similar to 3(2H)-pyridazinone can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where reducing inflammation can significantly improve patient outcomes. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways, highlighting its therapeutic potential .
Agricultural Applications
1. Pesticide Development
The structural characteristics of pyridazinones have led to their exploration as potential pesticide agents. Their ability to disrupt specific biological pathways in pests can lead to effective pest control strategies without harming beneficial insects. Research is ongoing to evaluate the efficacy and safety of these compounds in agricultural settings .
2. Plant Growth Regulators
There is emerging interest in using pyridazinone derivatives as plant growth regulators. These compounds can enhance growth rates and yield in various crops by modulating hormonal pathways involved in plant development. Field trials are necessary to confirm these effects and optimize application methods .
Material Science
1. Synthesis of Functional Materials
The unique chemical structure of 3(2H)-pyridazinone allows it to be utilized in synthesizing functional materials such as polymers and nanomaterials. These materials can have applications ranging from electronics to drug delivery systems due to their tunable properties and compatibility with various substrates .
2. Photonic Applications
Research into the optical properties of pyridazinones has revealed their potential use in photonic devices. The ability to modify light transmission and absorption characteristics makes them suitable candidates for applications in sensors and imaging technologies .
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Conformational Differences
Table 1: Key Structural Comparisons
Key Observations :
- Dihedral Angles: The planarity of the pyridazine ring with substituents affects intermolecular interactions. Declomezine and Zardaverine exhibit smaller angles (8.6° and 4.9°, respectively) compared to 6-phenyl-3(2H)-pyridazinone (18.0°), enhancing crystal packing and stability .
- Hydrogen Bonding: Zardaverine’s N1-H1···O3 hydrogen bonds stabilize dimer formation . The target compound’s dimethylaminoethyl group could similarly participate in hydrogen bonding or ionic interactions, depending on protonation state.
Pharmacological Activity and Potency
Key Observations :
- Enhanced Analgesic Activity: Derivatives with electron-withdrawing groups (e.g., vinyl, amino) at position 5 show significantly higher potency than Emorfazone . The target compound lacks a position 5 substituent, suggesting its activity (if any) may depend on the dimethylaminoethyl group’s interaction with targets like ion channels or receptors.
- Target Specificity : Zardaverine’s selectivity for PDE isoforms is attributed to its difluoromethoxy and methoxy substituents . The target compound’s m-methoxyphenyl group may similarly modulate selectivity for enzymes or receptors.
Key Observations :
- Alkylation Methods: The target compound’s 2-(dimethylamino)ethyl group could be introduced via alkylation using potassium carbonate or TBAB as a phase-transfer catalyst .
- Regioselectivity : Substituents at positions 4 and 6 (phenyl and m-methoxyphenyl) may require orthogonal protection-deprotection strategies to avoid cross-reactivity.
Physicochemical Properties
Table 4: Solubility and Stability
Key Observations :
- Solubility: The dimethylaminoethyl group in the target compound may improve solubility in acidic buffers (via protonation) compared to purely aromatic derivatives like PPD.
- Stability : The tertiary amine in the target compound could undergo N-oxidation under oxidative conditions, necessitating formulation adjustments.
Biological Activity
3(2H)-Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This article focuses on the specific compound 3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl- , exploring its biological activity through various studies and findings.
Structure and Properties
The compound features a pyridazinone core structure, which is a fused heterocyclic system known for its pharmacological potential. The presence of the dimethylaminoethyl group and methoxyphenyl substituents plays a crucial role in modulating its biological activity.
Anti-inflammatory Activity
Research indicates that pyridazinone derivatives exhibit significant anti-inflammatory effects. For instance, certain derivatives have shown potent inhibition of interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS). A study highlighted that compounds with specific substitutions on the pyridazinone scaffold could inhibit IL-1β production effectively, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer properties of pyridazinones have been extensively studied. A series of 3(2H)-pyridazinone derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HCT116 (colon carcinoma) and SH-SY5Y (neuroblastoma). Notably, some compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating their potential as anticancer agents .
Table 1: Cytotoxic Activity of Selected Pyridazinone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | HCT116 | 10.5 | >5 |
| Compound 2 | SH-SY5Y | 15.0 | >4 |
| Compound 3 | Normal Fibroblasts | >50 | - |
Enzyme Inhibition
Pyridazinones have also been identified as potent inhibitors of various enzymes. For example, certain derivatives demonstrated significant inhibition of phosphodiesterase (PDE) isoforms, particularly PDE4B, which is associated with inflammatory responses. A study reported that a specific pyridazinone derivative achieved an IC50 value of 251 ± 18 nM against PDE4B, showcasing its selectivity compared to other isoforms .
Table 2: Enzyme Inhibition Potency of Pyridazinone Derivatives
| Compound ID | Enzyme Target | IC50 (nM) | % Inhibition at 20 µM |
|---|---|---|---|
| Compound A | PDE4B | 251 | 64 |
| Compound B | PDE1 | 500 | 40 |
| Compound C | PDE10 | 350 | 55 |
Study on Anti-inflammatory Effects
A notable study focused on the anti-inflammatory potential of a series of pyridazinones, where the compound 4ba was highlighted for its ability to inhibit TNF-α synthesis in LPS-stimulated macrophages. The results indicated that the compound's structure allowed for optimal interactions within the active site of PDE4B, leading to enhanced anti-inflammatory effects .
Anticancer Evaluation
In another comprehensive study, fifteen new derivatives were synthesized and tested against HCT116 cells. The results revealed varying degrees of cytotoxicity depending on the substituents on the pyridazinone ring. Compounds with methoxy and dimethylamino groups showed promising anticancer activity, further supporting the hypothesis that structural modifications can significantly influence biological outcomes .
Q & A
Q. What are the established synthetic routes for 3(2H)-pyridazinone derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: Common synthetic strategies involve condensation reactions, cyclization of hydrazine derivatives, or functionalization of pre-formed pyridazinone scaffolds. For example:
- Cyclocondensation: Reacting substituted hydrazines with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) yields pyridazinones. Temperature control (80–120°C) and solvent choice (ethanol, DMF) significantly affect regioselectivity and purity .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields (10–15% increase) by enhancing regioselectivity in halogenated intermediates .
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12h | 65–70 | 95 | |
| Microwave-assisted | DMF, 120°C, 30min | 80–85 | 98 |
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer: Multimodal characterization is critical:
- X-ray crystallography resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between aryl groups in the pyridazinone core) .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) that influence crystal packing and stability .
- NMR (¹H/¹³C) confirms substituent positions, with methoxy groups typically resonating at δ 3.7–3.9 ppm and dimethylaminoethyl sidechains showing splitting patterns due to restricted rotation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or structural variations. Strategies include:
- Standardized assays: Re-evaluate potency using uniform protocols (e.g., platelet aggregation inhibition via Born turbidimetry with ADP as agonist ).
- Structure-activity relationship (SAR) mapping: Compare substituent effects (e.g., methoxy vs. amino groups at position 6) across studies to isolate key pharmacophores .
- Meta-analysis: Pool data from multiple sources (e.g., IC₅₀ values for vasorelaxant activity) to identify outliers and validate trends .
Q. What advanced techniques are used to study the environmental fate of pyridazinone derivatives?
Methodological Answer: Environmental persistence and toxicity require:
- Photodegradation studies: Simulate sunlight exposure (λ > 290 nm) to quantify half-life (e.g., t₁/₂ = 12–48 hours for aryl-substituted pyridazinones) .
- QSPR modeling: Predict biodegradability using descriptors like logP and topological polar surface area (TPSA). For example, higher TPSA (>80 Ų) correlates with faster microbial degradation .
- Ecotoxicology assays: Assess Daphnia magna mortality (LC₅₀) and algal growth inhibition to establish safe thresholds .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for pyridazinone analogs?
Methodological Answer: Variations in cell lines, exposure times, and metabolite interference are common culprits:
- Cell line specificity: Compounds may target kinases overexpressed in HeLa but not in MCF-7 cells .
- Metabolic activation: Liver microsome pre-incubation (e.g., using rat S9 fraction) can unmask prodrug activity, altering IC₅₀ values by 2–3 orders of magnitude .
- Apoptosis vs. necrosis: Flow cytometry with Annexin V/PI staining clarifies the mode of action, resolving discrepancies in viability assays .
Experimental Design Guidance
Q. How should researchers design stability studies for pyridazinone derivatives in aqueous media?
Methodological Answer: Follow a factorial design to isolate degradation factors:
- pH gradients: Test stability at pH 1.2 (simulated gastric fluid), 7.4 (physiological), and 9.0 (intestinal).
- Temperature: Accelerated degradation at 40°C/75% RH (ICH Q1A guidelines) predicts shelf life.
- Analytical monitoring: Use HPLC-PDA to track degradation products (e.g., hydrolyzed dimethylaminoethyl sidechains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
